molecular formula C36H45ClN2O8 B1242114 Cryptophycin 52

Cryptophycin 52

Cat. No.: B1242114
M. Wt: 669.2 g/mol
InChI Key: LSXOBYNBRKOTIQ-RQUBOUMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cryptophycin 52 (LY355703) is a potent antiproliferative analogue of the marine natural product cryptophycin 1. Cryptophycin 1 was originally isolated from the terrestrial cyanobacterium Nostoc sp. This compound has shown significant antitumor activity against a broad range of human tumor xenografts and murine tumors, including those resistant to Taxol and Adriamycin . It is a 16-membered depsipeptide that inhibits the polymerization of microtubules and suppresses their dynamic instability .

Chemical Reactions Analysis

Cryptophycin 52 undergoes various chemical reactions, including:

Scientific Research Applications

Cryptophycin 52 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Cryptophycin 52 is compared with other similar compounds, such as cryptophycin 1 and cryptophycin 55:

Properties

Molecular Formula

C36H45ClN2O8

Molecular Weight

669.2 g/mol

IUPAC Name

(3S,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

InChI

InChI=1S/C36H45ClN2O8/c1-21(2)17-29-34(42)45-27(22(3)31-32(47-31)24-11-8-7-9-12-24)13-10-14-30(40)39-26(19-23-15-16-28(44-6)25(37)18-23)33(41)38-20-36(4,5)35(43)46-29/h7-12,14-16,18,21-22,26-27,29,31-32H,13,17,19-20H2,1-6H3,(H,38,41)(H,39,40)/b14-10+/t22-,26+,27-,29-,31+,32+/m0/s1

InChI Key

LSXOBYNBRKOTIQ-RQUBOUMQSA-N

Isomeric SMILES

C[C@@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O1)CC(C)C)(C)C)CC2=CC(=C(C=C2)OC)Cl)[C@@H]3[C@H](O3)C4=CC=CC=C4

Canonical SMILES

CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C3C(O3)C4=CC=CC=C4

Synonyms

cryptophycin 52
cryptophycin-52
LY 355703
LY-355703
LY355703

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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